2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Vorbereitungsmethoden
The synthesis of 2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the imidazo[1,2-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors.
Condensation Reactions: Condensation of suitable amines and aldehydes or ketones can lead to the formation of the desired heterocyclic structure.
Industrial Production: Industrial methods may involve optimized reaction conditions such as high-pressure reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their chemical properties and applications.
Imidazo[1,2-a]pyrimidines: These compounds also have a related core structure and are used in various synthetic and medicinal chemistry applications.
Unique Features: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13N3O2 |
---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-7(9(13)14)12-5-4-11-3-2-10-8(11)6-12/h2-3,7H,4-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
YIJZZAADQKPCRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1CCN2C=CN=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.